

Application Notes and Protocols for the Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE

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Compound of Interest

Compound Name: *ETHYL 5H-OCTAFLUOROPENTANOATE*

Cat. No.: *B1333793*

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Introduction

ETHYL 5H-OCTAFLUOROPENTANOATE is a fluorinated ester of significant interest in the fields of medicinal chemistry, materials science, and drug development. The presence of the octafluoropentanoyl moiety imparts unique properties, such as increased metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This document provides a detailed protocol for the synthesis of **ETHYL 5H-OCTAFLUOROPENTANOATE** via Fischer esterification of 5H-octafluoropentanoic acid with ethanol, a classic and efficient method for ester formation.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of 5H-octafluoropentanoic acid with ethanol. The reaction is reversible and is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.

Reaction:



Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **ETHYL 5H-OCTAFLUOROPENTANOATE**. Please note that yields can vary based on reaction scale and purification efficiency.

Parameter	Value
Reactants	
5H-octafluoropentanoic acid	1.0 eq
Ethanol	10.0 eq
Sulfuric Acid (conc.)	0.1 eq
Reaction Conditions	
Temperature	Reflux (~78 °C)
Reaction Time	4-6 hours
Product Information	
Product Name	ETHYL 5H-OCTAFLUOROPENTANOATE
CAS Number	2795-50-8[1][2]
Molecular Formula	C ₇ H ₆ F ₈ O ₂
Molecular Weight	274.11 g/mol
Appearance	Colorless liquid
Boiling Point	141.2 °C at 760 mmHg[2]
Density	1.458 g/mL[2]
Yield	
Expected Yield	85-95%

Spectroscopic Data

Characterization of the final product can be performed using various spectroscopic techniques. The expected data are presented below.

^1H NMR (CDCl_3 , 400 MHz):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.05	tt	1H	-CHF ₂
4.35	q	2H	-OCH ₂ CH ₃
1.35	t	3H	-OCH ₂ CH ₃

^{13}C NMR (CDCl_3 , 101 MHz):

Chemical Shift (ppm)	Assignment
160.5	C=O
115.8 (t)	-CF ₂ -
113.3 (t)	-CF ₂ -
110.7 (t)	-CF ₂ -
108.2 (t)	-CHF ₂
63.2	-OCH ₂ -
13.9	-CH ₃

Infrared (IR) Spectroscopy:

Wavenumber (cm ⁻¹)	Functional Group
2990-2950	C-H stretch (aliphatic)
1770	C=O stretch (ester)[3]
1300-1000	C-O stretch, C-F stretch[3]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of **ETHYL 5H-OCTAFLUOROPENTANOATE**.

Materials:

- 5H-octafluoropentanoic acid
- Ethanol (absolute)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Diethyl ether

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

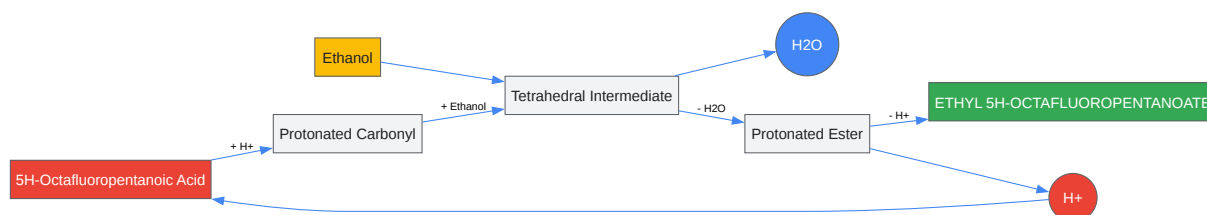
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5H-octafluoropentanoic acid (e.g., 24.6 g, 0.1 mol) in absolute ethanol (e.g., 150 mL,

excess).

- **Acid Catalyst Addition:** While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Quenching:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure **ETHYL 5H-OCTAFLUOROPENTANOATE** as a colorless liquid.

Visualizations

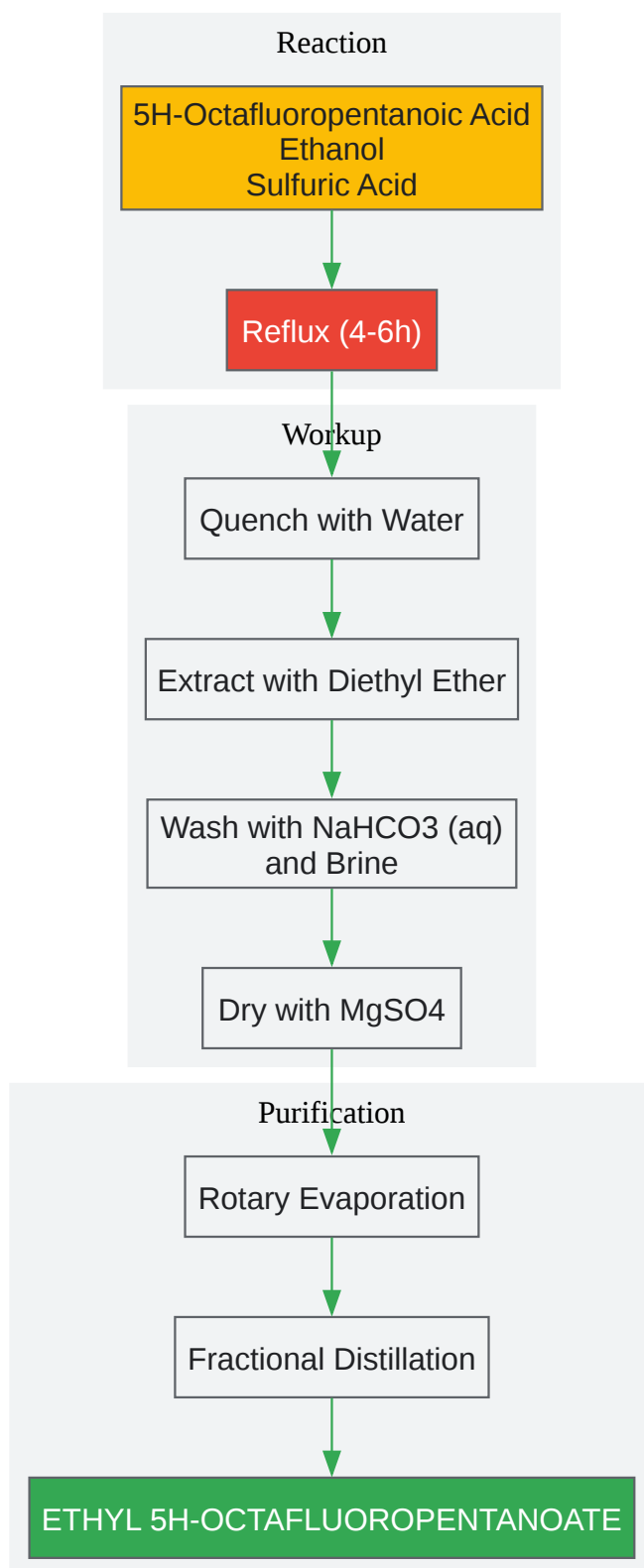
Reaction Pathway:



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Caption: Fischer Esterification Pathway for **ETHYL 5H-OCTAFLUOROPENTANOATE**.

Experimental Workflow:



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Caption: Workflow for the Synthesis and Purification of the target compound.

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References

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